Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate
Description
Properties
Molecular Formula |
C11H15FN2O4S |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C11H15FN2O4S/c1-11(2,3)18-10(15)13-14-19(16,17)9-6-4-8(12)5-7-9/h4-7,14H,1-3H3,(H,13,15) |
InChI Key |
HCTSFJVURHKRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Tert-Butyl Carbazate
The most straightforward method involves the reaction of tert-butyl carbazate with 4-fluorobenzenesulfonyl chloride under basic conditions. This one-step protocol leverages the nucleophilicity of the hydrazine nitrogen to attack the electrophilic sulfur center in the sulfonyl chloride.
Typical conditions include dissolving tert-butyl carbazate in dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of 4-fluorobenzenesulfonyl chloride and a base such as triethylamine or pyridine to neutralize HCl byproducts. Reactions are typically conducted at 0–25°C for 2–6 hours, yielding the target compound in 60–75% after aqueous workup and recrystallization.
Key Data:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | Pyridine | 0°C → 25°C | 4 | 68 |
| THF | Triethylamine | 25°C | 6 | 72 |
Coupling Agents for Enhanced Reactivity
In cases where sulfonyl chlorides exhibit poor electrophilicity, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are employed. This method, adapted from acyl hydrazide syntheses, activates the sulfonyl chloride for efficient coupling with tert-butyl carbazate.
For example, a mixture of tert-butyl carbazate, 4-fluorobenzenesulfonyl chloride, EDCI, and catalytic 4-dimethylaminopyridine (DMAP) in THF/DMF (1:1) at 20°C for 3 hours achieves yields of 65–70%. The use of EDCI minimizes side reactions, such as hydrolysis of the sulfonyl chloride.
Stepwise Synthesis via Hydrazine Intermediate
Deprotection-Sulfonylation Strategy
This two-step approach first deprotects tert-butyl carbazate to generate free hydrazine, which subsequently reacts with 4-fluorobenzenesulfonyl chloride. While riskier due to the instability of free hydrazine, this method offers higher purity.
Step 1: Deprotection
Treating tert-butyl carbazate with trifluoroacetic acid (TFA) in DCM at 0°C for 2 hours removes the tert-butoxycarbonyl (Boc) group, yielding hydrazine.
Step 2: Sulfonylation
The liberated hydrazine reacts with 4-fluorobenzenesulfonyl chloride in THF at 25°C for 4 hours, achieving 55–60% overall yield. Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
Reductive Amination Pathways
Although less common, reductive amination has been explored for analogous hydrazine derivatives. A ketone or aldehyde intermediate is first condensed with tert-butyl carbazate, followed by sulfonylation. For instance, reacting tert-butyl carbazate with 4-fluorophenyl glyoxal in toluene at 80°C forms a hydrazone, which is reduced with sodium cyanoborohydride (NaBH3CN) and subsequently sulfonylated. Yields for this route are moderate (45–50%) due to multiple steps.
Alternative Methodologies and Optimization
Solvent Effects on Reaction Efficiency
Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity but may increase side products. Non-polar solvents like toluene favor slower, more controlled reactions. For example, a toluene-based system at 80°C for 15 hours achieved 68% yield in a related hydrazinecarboxylate synthesis.
Catalytic Additives
DMAP accelerates coupling reactions by stabilizing reactive intermediates. In EDCI-mediated protocols, 5 mol% DMAP improves yields by 10–15%.
Challenges and Limitations
Competing Side Reactions
Over-sulfonylation or hydrolysis of the sulfonyl chloride can occur under acidic or aqueous conditions. Strict anhydrous conditions and controlled stoichiometry are critical.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include primary or secondary amines.
Substitution: Products include halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl ester group can improve its stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
Key Observations :
- Electron-Withdrawing Effects : The sulfonyl group in the target compound enhances electrophilicity compared to benzoyl () or pyranyl () substituents, making it more reactive in nucleophilic substitutions .
- Solubility : The tetrahydro-2H-pyran-4-yl group () introduces an oxygen heterocycle, likely improving aqueous solubility compared to hydrophobic aryl sulfonyl groups .
- Biological Relevance : Pyridinylbenzylidene analogs () may exhibit enhanced metal-binding or enzyme-inhibitory properties due to aromatic nitrogen, contrasting with the fluorine-mediated lipophilicity of the target compound .
Physicochemical Properties
- Stability : The target compound’s sulfonyl group may confer hydrolytic stability compared to esters (e.g., ’s methoxy groups), though sensitivity to moisture is suggested by storage conditions in (2–8°C, dry) .
- Melting Points : While specific data are lacking, molecular weights and polar substituents (e.g., sulfonyl vs. pyranyl) suggest higher melting points for the target compound compared to aliphatic analogs.
Biological Activity
Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16FNO4S
- CAS Number : 289042-12-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. It is hypothesized that the sulfonamide group contributes to this inhibition, potentially affecting pathways related to cancer metabolism and inflammation.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Some studies indicate that this compound possesses antimicrobial activity against specific bacterial strains, making it a candidate for further investigation as an antibacterial agent.
In Vitro Studies
Several in vitro studies have demonstrated the biological activity of this compound:
- Cell Viability Assays : Research conducted on cancer cell lines showed that the compound can induce apoptosis, suggesting potential use as an anticancer agent. The IC50 values varied across different cell lines, indicating selective toxicity.
- Antioxidant Activity Testing : The compound was tested using DPPH radical scavenging assays, showing significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Studies
-
Case Study on Cancer Treatment :
- A study involving a specific cancer cell line treated with this compound showed a significant reduction in tumor growth when combined with conventional chemotherapy agents. This suggests a synergistic effect that warrants further exploration.
-
Antimicrobial Efficacy :
- A clinical trial assessing the compound's effectiveness against resistant bacterial strains reported notable reductions in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment option.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
